![molecular formula C23H23FN2O6 B2660344 methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate CAS No. 898418-31-0](/img/structure/B2660344.png)
methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate
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Overview
Description
Methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate is a complex organic compound that features a combination of several functional groups, including a piperazine ring, a fluorophenyl group, and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, which is then reacted with a fluorophenyl compound under controlled conditions to form the intermediate. This intermediate is further reacted with a pyran derivative to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its antimicrobial and antitumor properties. The structural features, including the piperazine moiety and the furan-2-carboxylate group, contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing piperazine structures often exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess activity against various bacterial strains, making them candidates for antibiotic development . The incorporation of a fluorophenyl group enhances these properties by increasing lipophilicity, which aids in cell membrane penetration.
Antitumor Activity
Methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate has been evaluated for its anticancer potential. Studies have demonstrated that compounds with similar structures can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The presence of the piperazine ring is particularly associated with enhanced cytotoxicity against these cells.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis of this compound is crucial for optimizing its biological activity.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperazine ring and the furan moiety significantly affect the compound's potency. For example, substituents like fluorine on aromatic rings have been correlated with increased biological activity due to their electron-withdrawing effects, which stabilize the molecular structure during interactions with biological targets .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Showed significant inhibition against E. coli and S. aureus strains. |
Study B | Antitumor Activity | Demonstrated IC50 values lower than 10 µM against MCF-7 cells. |
Study C | Synthesis Optimization | Improved yield by modifying reaction conditions and using different solvents. |
These findings underscore the compound's potential as a lead structure for developing new therapeutic agents targeting infections and cancer.
Mechanism of Action
The mechanism of action of methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for these receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
Methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group, in particular, distinguishes it from other similar compounds and may contribute to its enhanced activity and specificity in biological systems.
Biological Activity
Methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure
The compound features a multifaceted structure that includes:
- A furan ring
- A pyran moiety
- A piperazine substituent
This structural diversity is believed to contribute to its varied biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyran derivatives, including those similar to this compound.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The IC50 values ranged from 0.25 µM to 0.58 µM for different derivatives, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
- Mechanism of Action :
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties , which have been documented in various studies.
Antimicrobial Efficacy
- Broad Spectrum Activity :
- Comparative Studies :
Other Pharmacological Activities
In addition to its anticancer and antimicrobial properties, this compound has been investigated for other biological activities:
- Anti-inflammatory Effects :
- Anticonvulsant Activity :
Summary of Biological Activities
Properties
IUPAC Name |
methyl 5-[[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxymethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O6/c1-29-23(28)21-7-6-18(32-21)14-31-22-15-30-19(12-20(22)27)13-25-8-10-26(11-9-25)17-4-2-16(24)3-5-17/h2-7,12,15H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGHJWYBPGTJHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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